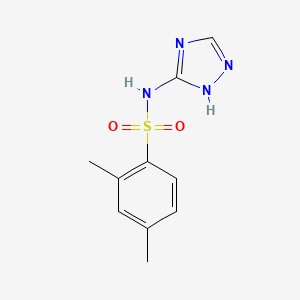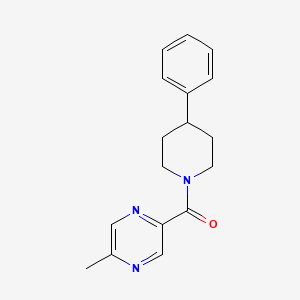
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide, also known as DTBTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of sulfonamides, which are widely used in medicinal chemistry and drug discovery. DTBTS has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
The mechanism of action of 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and metabolic pathways. 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in regulating the pH of cells and tissues. This inhibition may contribute to the compound's antibacterial and antifungal properties. 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been found to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the inhibition of viral replication. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent for various diseases.
実験室実験の利点と制限
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has several advantages for use in laboratory experiments, including its relatively low cost, ease of synthesis, and wide range of biological activities. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research on 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide, including:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disorders.
2. Studying its mechanism of action in more detail to better understand its biological activities.
3. Developing new synthetic methods for 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide and related compounds.
4. Exploring its potential as a lead compound for drug discovery and development.
5. Investigating its potential as an agricultural fungicide or pesticide.
Overall, 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is a promising compound with a wide range of potential applications in scientific research. Further studies are needed to fully understand its biological activities and potential as a therapeutic agent.
合成法
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1H-1,2,4-triazole-5-amine in the presence of a base such as sodium carbonate. The reaction typically takes place in a solvent such as dichloromethane, and the resulting product is purified using column chromatography. Other methods of synthesis have also been reported, including the use of different reagents and reaction conditions.
科学的研究の応用
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have a range of biological activities, including antibacterial, antifungal, and antiviral properties. 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disorders.
特性
IUPAC Name |
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-7-3-4-9(8(2)5-7)17(15,16)14-10-11-6-12-13-10/h3-6H,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQHZWUODZCHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499018.png)





![3-[5-methyl-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrazol-1-yl]-1H-pyridazin-6-one](/img/structure/B7499077.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine](/img/structure/B7499080.png)
![2-[2-(1-acetamidoethyl)benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7499082.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B7499088.png)
![N-(pyridin-2-ylmethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B7499092.png)
![4-[[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7499100.png)

![2-methyl-N-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]benzamide](/img/structure/B7499114.png)